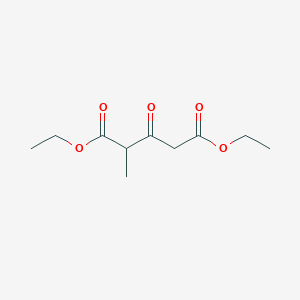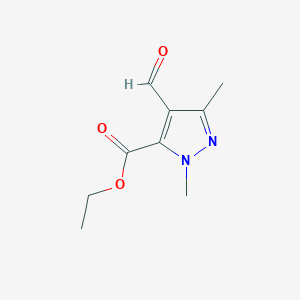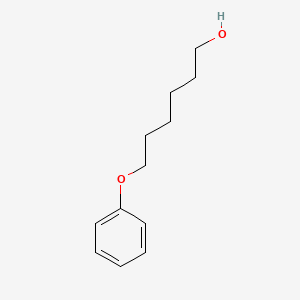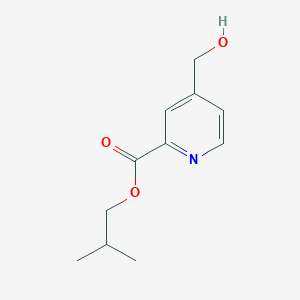
3-(Pyridazin-3-YL)propan-1-OL
Overview
Description
3-(Pyridazin-3-yl)propan-1-ol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a subclass of chemical compounds .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex organic synthesis transformations . For example, 1-(Pyridine-3-yl)propan-1-ol has been used as an exemplary target molecule for retrosynthetic analysis and its (S)-enantiomer for asymmetric synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds can be complex and varied. For instance, pyridazine derivatives have been involved in Lewis acid-mediated inverse electron demand Diels-Alder reactions .Scientific Research Applications
Synthesis of Pyridazine Derivatives
Research has demonstrated the synthesis of new pyridazine derivatives, highlighting the chemical reactivity and versatility of these compounds in creating complex molecular structures. For instance, Sayed et al. (2002) explored the synthesis of new pyridazinones, pyridazin-6-imines, and related compounds, showcasing the potential of these structures in diverse synthetic applications (Sayed, Khalil, Ahmed, & Raslan, 2002).
Corrosion Inhibition
Pyridazine derivatives have been studied for their potential as corrosion inhibitors, particularly for metals in acidic environments. Mashuga, Olasunkanmi, and Ebenso (2017) investigated the inhibitory effects of pyridazine derivatives on the corrosion of mild steel in acidic solutions, indicating their potential applications in protecting metals from corrosion (Mashuga, Olasunkanmi, & Ebenso, 2017).
Anti-inflammatory Applications
Lee et al. (2007) studied the metabolism of FPP-3, an anti-inflammatory compound containing a pyridazine structure, in rats. This research provides insights into the biological interactions and potential therapeutic applications of pyridazine derivatives in inflammation-related conditions (Lee, Jeong, Lee, & Jeong, 2007).
Material Science and OLED Applications
Liu et al. (2017) synthesized new pyridazine-based materials for optoelectronic applications, specifically as host materials in OLED devices. This study highlights the role of pyridazine derivatives in enhancing the performance and efficiency of electronic devices (Liu et al., 2017).
Histamine Receptor Inverse Agonists
Research by Hudkins et al. (2011) focused on the development of pyridazin-3-one derivatives as selective histamine H3 receptor inverse agonists, suggesting potential applications in treating attentional and cognitive disorders (Hudkins et al., 2011).
Future Directions
The future directions in the study of 3-(Pyridazin-3-YL)propan-1-OL could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the development of drugs targeting IDH1 mutants has been widely studied, and inhibitors with several different structure types have been reported .
properties
IUPAC Name |
3-pyridazin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-2-4-7-3-1-5-8-9-7/h1,3,5,10H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOPRZHYFWJGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569794 | |
| Record name | 3-(Pyridazin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169339-22-4 | |
| Record name | 3-(Pyridazin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



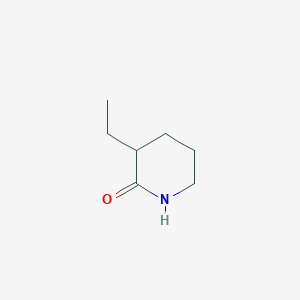
![4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide](/img/structure/B3048357.png)
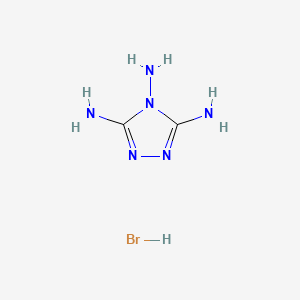
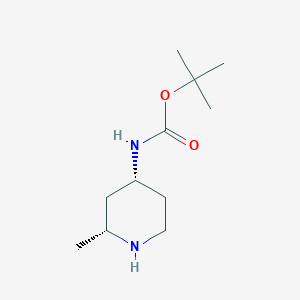
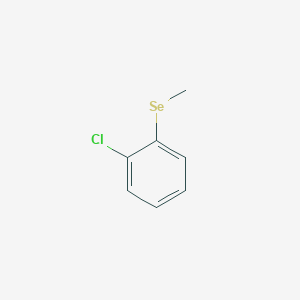
![4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one](/img/structure/B3048365.png)
![1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B3048367.png)

![1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B3048370.png)
